7-Methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is notable for its diverse biological activities and potential therapeutic applications. It is often studied in the context of medicinal chemistry due to its structural characteristics and reactivity, which can lead to various pharmacological effects.
The compound is classified under the broader category of nitrogen-containing heterocycles, specifically imidazo[1,2-a]pyridines. These compounds are recognized for their significance in drug discovery and development. The specific structure of 7-methylimidazo[1,2-a]pyridin-3-amine features a methyl group at the seventh position of the imidazo ring, which can influence its biological activity and interactions with biological targets.
The synthesis of 7-methylimidazo[1,2-a]pyridin-3-amine typically involves several steps:
This multi-step synthetic pathway highlights the complexity and precision required in producing this compound while ensuring high purity and yield.
The molecular formula for 7-methylimidazo[1,2-a]pyridin-3-amine is with a molecular weight of approximately 147.18 g/mol. The structural representation can be described as follows:
InChI=1S/C8H9N3/c1-6-4-5-10-8(9)7(6)11-3/h4-5H,1-3H3CC1=C(N=C(N1)N)C=C2C=CC=N2This structure indicates a fused ring system that contributes to the compound's unique chemical properties.
7-Methylimidazo[1,2-a]pyridin-3-amine can participate in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are critical for modifying the compound's structure to enhance its biological activity or improve its pharmacological profile.
The physical properties of 7-methylimidazo[1,2-a]pyridin-3-amine include:
Chemical properties include:
Relevant data such as melting point and boiling point are not extensively documented but are essential for practical applications in laboratory settings.
7-Methylimidazo[1,2-a]pyridin-3-amine has potential applications in various fields:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3